2-Bromo-4-isocyanatothiophene
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Overview
Description
2-Bromo-4-isocyanatothiophene: (CAS No. 1373346-87-2) is a chemical compound with the molecular formula C5H2BrNOS. It belongs to the class of isocyanatothiophenes and contains a bromine atom and an isocyanate functional group. The compound’s linear structure formula is as follows:
C5H2BrNOS
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-Bromo-4-isocyanatothiophene involves introducing the isocyanate group onto the thiophene ring. While specific literature procedures may vary, a common synthetic route is through bromination of 2-isocyanatothiophene. The bromination can occur using bromine or a brominating agent.
Reaction Conditions: The reaction conditions for the bromination step typically involve a solvent (such as chloroform or dichloromethane) and a suitable brominating reagent (e.g., N-bromosuccinimide). The reaction is carried out under controlled temperature and light conditions.
Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: 2-Bromo-4-isocyanatothiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, alcohols, or thiols).
Oxidation and Reduction Reactions: The thiophene ring can participate in redox processes.
Isocyanate Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Bromination: N-bromosuccinimide (NBS) in a solvent like chloroform.
Substitution: Various nucleophiles (e.g., amines, alcohols).
Reduction: Lithium aluminum hydride (LiAlH).
Isocyanate Reactions: Alcohols, amines, or other nucleophiles.
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, substitution with an amine could yield an amino-substituted derivative.
Scientific Research Applications
2-Bromo-4-isocyanatothiophene finds applications in:
Materials Chemistry: As a building block for functional materials.
Organic Synthesis: For creating novel compounds.
Surface Modification: In surface chemistry and coatings.
Mechanism of Action
The exact mechanism of action for 2-Bromo-4-isocyanatothiophene’s effects is context-dependent. It may interact with specific molecular targets or participate in chemical reactions relevant to its applications.
Comparison with Similar Compounds
While detailed comparisons are scarce, 2-Bromo-4-isocyanatothiophene’s uniqueness lies in its combination of bromine and isocyanate functionalities. Similar compounds include other isocyanatothiophenes and related heterocycles.
Remember that safety precautions should be followed when handling this compound . Its toxicological properties warrant careful handling and disposal.
Properties
Molecular Formula |
C5H2BrNOS |
---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
2-bromo-4-isocyanatothiophene |
InChI |
InChI=1S/C5H2BrNOS/c6-5-1-4(2-9-5)7-3-8/h1-2H |
InChI Key |
LSFGUWGTVWQHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1N=C=O)Br |
Origin of Product |
United States |
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